

# Spectroscopic Data of Boc-L-alaninol: A Technical Guide

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Compound of Interest		
Compound Name:	Boc-L-Alaninol	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Boc-L-alaninol** (tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate), a key chiral building block in peptide synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic data, experimental protocols, and a workflow for analysis.

## **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Boc-L-alaninol**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Solvent	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Number of Protons	Assignment
DMSO-d <sub>6</sub>	6.48-6.51	d	1H	NH	
4.56-4.59	m	1H	ОН		
3.47-3.61	m	1H	СН	_	
3.26-3.45	m	1H	CH <sub>2</sub>	_	
3.11-3.18	m	1H	CH <sub>2</sub>	_	
1.47	S	9H	С(СНз)з	_	
0.85-0.96	d	3H	CHCH₃	_	

#### <sup>13</sup>C NMR (Carbon NMR) Data

Note: Experimental <sup>13</sup>C NMR data for **Boc-L-alaninol** is not readily available in the searched literature. The following data is for the closely related compound, N-Boc-L-alanine methyl ester in CDCl<sub>3</sub>, and serves as a reference for expected chemical shifts.

Chemical Shift (δ) in ppm (Reference Compound)	Assignment (Reference Compound)	Predicted Assignment (Boc- L-alaninol)
174.2	CO-OCH₃	-
155.4	CO-O <sup>t</sup> Bu	Carbonyl (C=O) of Boc group
79.9	С(СН3)3	Quaternary carbon of Boc group
52.3	OCH₃	-
49.1	CH(CH₃)	Methine (CH)
28.3	C(CH <sub>3</sub> ) <sub>3</sub>	Methyls of Boc group
18.7	CH(CH₃)	Methyl (CH₃)
-	-	Methylene (CH <sub>2</sub> OH)



## Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands from the Attenuated Total Reflectance (ATR) IR spectrum of N-(tert-Butoxycarbonyl)-L-alaninol.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3250	Strong, Broad	N-H stretch (amide)
2975-2850	Medium-Strong	C-H stretch (alkane)
~1685	Strong	C=O stretch (urethane carbonyl)
~1520	Strong	N-H bend (amide II)
~1160	Strong	C-O stretch (urethane)
~1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

The mass spectrum of **Boc-L-alaninol** is expected to show a molecular ion peak and characteristic fragmentation patterns, primarily involving the loss of the Boc group.

m/z	Relative Intensity	Assignment
176.1281	Moderate	[M+H]+ (Protonated Molecule)
120.0811	High	[M - $C_4H_8$ + $H$ ] <sup>+</sup> (Loss of isobutylene)
102.0913	High	[M - C <sub>4</sub> H <sub>9</sub> O + H] <sup>+</sup> (Loss of tert- butanol) or [M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> + H] <sup>+</sup> followed by rearrangement
76.0757	High	[M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> + H] <sup>+</sup> (Loss of Boc group)
57.0704	Very High	[C₄H₂]+ (tert-butyl cation)



## **Experimental Protocols**

Detailed methodologies for the key spectroscopic analyses are provided below.

#### **NMR Spectroscopy**

Sample Preparation:

- Accurately weigh 10-20 mg of **Boc-L-alaninol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean
  5 mm NMR tube to remove any particulate matter.
- Cap the NMR tube securely.

<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:

- The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, a standard single-pulse experiment is used. The spectral width is set to cover the range of 0-10 ppm. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
- For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is used. The spectral width is set to cover the range of 0-200 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often required due to the lower natural abundance and longer relaxation times of the <sup>13</sup>C nucleus.
- The chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).

#### Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):



- Dissolve a small amount (a few milligrams) of Boc-L-alaninol in a volatile solvent such as dichloromethane or methanol.
- Place a single drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr) or the crystal of an ATR accessory.
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample.

#### IR Spectrum Acquisition:

- Record a background spectrum of the clean, empty salt plate or ATR crystal.
- Place the sample-coated plate in the spectrometer's sample holder or press the solid film on the ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

#### Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a stock solution of Boc-L-alaninol at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL with the same solvent, often with the addition of 0.1% formic acid to promote protonation.

#### **ESI-MS** Acquisition:

• The analysis is performed on a mass spectrometer equipped with an electrospray ionization source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument for high-resolution mass measurements.

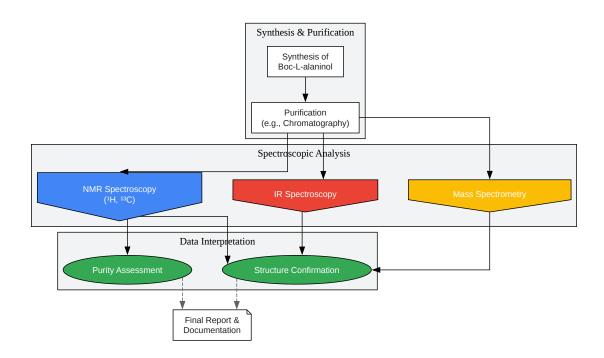


- The sample solution is introduced into the ESI source via direct infusion at a flow rate of 5-10 μL/min.
- The ESI source parameters (e.g., capillary voltage, source temperature, and nebulizing gas flow) are optimized to achieve a stable signal and minimize in-source fragmentation.
- Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 50-500).
- For fragmentation analysis (MS/MS), the protonated molecular ion ([M+H]+) is mass-selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate product ion spectra.

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound such as **Boc-L-alaninol**.





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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **Boc-L-alaninol**.

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